molecular formula C11H10N6S B13878277 N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine

N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine

Cat. No.: B13878277
M. Wt: 258.30 g/mol
InChI Key: LGCULDCLBRREBQ-UHFFFAOYSA-N
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Description

N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine is a complex organic compound that features a pyrimidine ring, a pyrazole ring, and a thiazole ring

Preparation Methods

The synthesis of N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine typically involves multi-step reactions. The synthetic route often starts with the preparation of the individual ring systems, followed by their subsequent coupling. Common reagents used in these reactions include halogenated precursors, amines, and thiourea. The reaction conditions usually involve heating under reflux with appropriate solvents such as ethanol or dimethylformamide (DMF).

Chemical Reactions Analysis

N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions on the pyrimidine and pyrazole rings.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex ring systems.

Scientific Research Applications

N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine can be compared with other similar compounds such as:

    This compound derivatives: These compounds have similar core structures but differ in their substituents, which can affect their chemical and biological properties.

    Other pyrimidine-pyrazole-thiazole compounds: These compounds share the same ring systems but may have different functional groups or linkages, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C11H10N6S

Molecular Weight

258.30 g/mol

IUPAC Name

N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10N6S/c1-7-2-3-12-10(15-7)17-11-16-9(6-18-11)8-4-13-14-5-8/h2-6H,1H3,(H,13,14)(H,12,15,16,17)

InChI Key

LGCULDCLBRREBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC2=NC(=CS2)C3=CNN=C3

Origin of Product

United States

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